Imino(methyl)(naphthalen-1-yl)-l6-sulfanone
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Overview
Description
Imino(methyl)(naphthalen-1-yl)-l6-sulfanone is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of an imino group, a methyl group, and a sulfanone group attached to a naphthalene ring. Naphthalene derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imino(methyl)(naphthalen-1-yl)-l6-sulfanone can be achieved through multi-component reactions involving substituted benzaldehydes, 2-naphthol, and amides. These reactions are typically carried out under solvent-free conditions at elevated temperatures, such as 80°C . The use of magnetic nanoparticle-supported Schiff base metal catalysts, such as Cu(II) or Zn(II) complexes, can facilitate the reaction and allow for the reuse of the catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve similar multi-component reactions, but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. Additionally, solvent-free conditions and the use of recyclable catalysts contribute to the sustainability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
Imino(methyl)(naphthalen-1-yl)-l6-sulfanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. These reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 80°C.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted naphthalene derivatives. These products can have various applications in medicinal chemistry and material science.
Scientific Research Applications
Imino(methyl)(naphthalen-1-yl)-l6-sulfanone has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules. It is also used in the development of new catalytic systems and reaction mechanisms.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Imino(methyl)(naphthalen-1-yl)-l6-sulfanone involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it can inhibit the growth of microbial cells by interfering with cell wall synthesis and membrane integrity . Additionally, the compound can induce oxidative stress in cancer cells, leading to cell death.
Comparison with Similar Compounds
Imino(methyl)(naphthalen-1-yl)-l6-sulfanone can be compared with other naphthalene derivatives, such as:
1-amidoalkyl-2-naphthols: These compounds have similar biological activities and are used as intermediates in the synthesis of pharmaceutically active molecules.
Naphthalen-1-yl) phenazine-1-carboxamide: This compound exhibits fungicidal properties and is used in agricultural applications.
Naphthaleneacetic acid: This compound is used as a plant growth regulator and has applications in agriculture.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H11NOS |
---|---|
Molecular Weight |
205.28 g/mol |
IUPAC Name |
imino-methyl-naphthalen-1-yl-oxo-λ6-sulfane |
InChI |
InChI=1S/C11H11NOS/c1-14(12,13)11-8-4-6-9-5-2-3-7-10(9)11/h2-8,12H,1H3 |
InChI Key |
NUNLJANZQLWRMF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=N)(=O)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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